molecular formula C22H23N5O5 B2883459 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 505081-14-1

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2883459
CAS No.: 505081-14-1
M. Wt: 437.456
InChI Key: RTHVDHPKAUTVQZ-UHFFFAOYSA-N
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Description

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes an anilino group, a methoxyphenoxy group, and a purine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps, starting with the preparation of the purine core. The anilino and methoxyphenoxy groups are then introduced through a series of substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted purines .

Scientific Research Applications

8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is widely used in scientific research due to its versatile properties:

    Chemistry: Studied for its reactivity and potential as a building block for more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    8-ANILINO-7-(2-HO-3-(4-METHOXYPHENOXY)PR)-3-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE: shares similarities with other purine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O5/c1-26-19-18(20(29)25-22(26)30)27(21(24-19)23-14-6-4-3-5-7-14)12-15(28)13-32-17-10-8-16(31-2)9-11-17/h3-11,15,28H,12-13H2,1-2H3,(H,23,24)(H,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTHVDHPKAUTVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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